BENGHE Validation & Comparative

Check Availability & Pricing

Cross-study analysis of Luvadaxistat's efficacy
In different schizophrenia patient populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Luvadaxistat

Cat. No.: B608702

Luvadaxistat in Schizophrenia: A Cross-Study
Efficacy Analysis
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Luvadaxistat (formerly TAK-831) is an investigational selective inhibitor of the enzyme D-
amino acid oxidase (DAAOQ).[1] The rationale for its development in schizophrenia stems from
the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[2][3] By
inhibiting DAAO, the enzyme responsible for the degradation of D-serine, Luvadaxistat
increases the levels of this endogenous co-agonist at the NMDA receptor's glycine site.[2][4]
This mechanism is intended to enhance NMDA receptor signaling, potentially ameliorating
negative and cognitive symptoms of schizophrenia.[5]

Despite a promising mechanism of action, the clinical development of Luvadaxistat for
schizophrenia was halted following inconsistent results in Phase Il trials.[1][6] This guide
provides a cross-study analysis of Luvadaxistat's efficacy in two distinct schizophrenia patient
populations: those with persistent negative symptoms and those with cognitive impairment
associated with schizophrenia (CIAS). We present available quantitative data, detail the
experimental protocols of the key clinical trials, and contextualize Luvadaxistat's performance
against the broader landscape of treatments for these challenging symptom domains.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b608702?utm_src=pdf-interest
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://nrtimes.co.uk/luvadaxistat-study-fails-to-meet-primary-endpoint-as-schizophrenia-treatment/
https://academic.oup.com/ijnp/article/28/1/pyae066/7942708
https://pmc.ncbi.nlm.nih.gov/articles/PMC10018616/
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://academic.oup.com/ijnp/article/28/1/pyae066/7942708
https://pubmed.ncbi.nlm.nih.gov/38943928/
https://www.researchgate.net/publication/369333750_The_D-amino_acid_oxidase_inhibitor_luvadaxistat_improves_mismatch_negativity_in_patients_with_schizophrenia_in_a_randomized_trial
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://nrtimes.co.uk/luvadaxistat-study-fails-to-meet-primary-endpoint-as-schizophrenia-treatment/
https://www.prnewswire.com/news-releases/neurocrine-biosciences-provides-update-on-erudite-phase-2-data-for-luvadaxistat-in-adults-with-cognitive-impairment-associated-with-schizophrenia-302246962.html
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Data Presentation: Efficacy of Luvadaxistat in Phase
Il Clinical Trials

The clinical evaluation of Luvadaxistat in schizophrenia centered on two pivotal Phase Il
studies: the INTERACT trial, which focused on patients with predominant negative symptoms,
and the ERUDITE trial, which targeted patients with cognitive impairment.

INTERACT Study (NCT03382639)

The INTERACT study was a Phase Il, randomized, double-blind, placebo-controlled trial that
evaluated three different doses of Luvadaxistat (50 mg, 125 mg, and 500 mg daily) as an
adjunctive treatment in 256 adults with schizophrenia and persistent negative symptoms.[4]
The primary endpoint was the change from baseline in the Positive and Negative Syndrome
Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[4]

Primary Outcome: Negative Symptoms

The INTERACT study did not meet its primary endpoint.[4] There were no statistically
significant improvements in the PANSS Negative Symptom Factor Score for any of the
Luvadaxistat dose groups compared to placebo at the 12-week mark.[4]

Secondary Outcome: Cognitive Function

While failing to show efficacy for negative symptoms, the 50 mg dose of Luvadaxistat
demonstrated a statistically significant improvement in secondary endpoints related to cognitive
function.[4] This suggested a potential therapeutic window for cognitive enhancement.
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Outcome Luvadaxistat Luvadaxistat Luvadaxistat
Placebo (n=87)
Measure 50 mg (n=58) 125 mg (n=56) 500 mg (n=55)
PANSS NSFS
(Primary Not Met Not Met Not Met Not Met
Endpoint)
Change from
Baseline at N/A N/A N/A N/A
Week 12
BACS
Composite Score Statistically No Significant No Significant
(Secondary Significant Improvement Improvement
Endpoint)
p-value vs. p = 0.031 (one-
- _ N/A N/A
Placebo sided)[4]
SCoRS
Interviewer Total Statistically No Significant No Significant
Score Significant Improvement Improvement
(Secondary)
p-value vs. p =0.011 (one-
- _ N/A N/A
Placebo sided)[4]

N/A: Specific quantitative data on the least squares mean change from baseline for all arms of

the INTERACT trial have not been fully disclosed in available publications. The trial did not
meet its primary endpoint.

ERUDITE Study

Following the cognitive signal observed in the INTERACT study, the ERUDITE study was
initiated. This Phase Il trial was a randomized, double-blind, placebo-controlled study
specifically designed to evaluate the efficacy of Luvadaxistat in adults with cognitive
impairment associated with schizophrenia (CIAS).[1][6]

Primary Outcome: Cognitive Function
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The ERUDITE study failed to meet its primary endpoint for improving cognitive impairment.[1]
[6] The trial did not replicate the positive findings for cognitive endpoints that were observed in
the INTERACT study.[6] Neurocrine Biosciences, the company developing the drug, cited large
variability in cognitive measures and a potential imbalance in the baseline characteristics of
enrolled subjects as confounding factors.[1] Following these results, the further development of
Luvadaxistat for schizophrenia was discontinued.[1]

Outcome Measure Placebo Luvadaxistat

Primary Cognitive Endpoint Not Met Not Met

Statistical Significance vs.
N/A N/A
Placebo

N/A: Detailed quantitative results from the ERUDITE study have not been publicly released.
The study did not meet its primary endpoint.

Comparison with Alternative Treatments

Luvadaxistat's journey highlights the significant challenges in developing effective treatments
for negative symptoms and cognitive impairment in schizophrenia, which remain areas of high
unmet medical need.

For Negative Symptoms:

Currently, no medications are approved specifically for the treatment of primary negative
symptoms.[7] While second-generation antipsychotics may offer some benefit over first-
generation agents, the effect is often modest.[8] Other investigational approaches have

included antidepressants and glutamatergic agents, though with mixed results.[8]

For Cognitive Impairment (CIAS):

Similarly, there are no approved pharmacological treatments for CIAS. The mainstay of
management involves cognitive remediation, a behavioral training-based intervention. The
failure of Luvadaxistat in the ERUDITE study is part of a larger pattern of setbacks for drugs
targeting CIAS through various mechanisms.
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Experimental Protocols
INTERACT Study (NCT03382639) Methodology

o Study Design: A Phase Il, 12-week, randomized, double-blind, placebo-controlled, parallel-
group study.

o Participants: 256 adult patients with a diagnosis of schizophrenia, stable on their current
antipsychotic medication, and with persistent negative symptoms.[4]

 Intervention: Patients were randomized to one of four treatment arms: Luvadaxistat 50 mg,
Luvadaxistat 125 mg, Luvadaxistat 500 mg, or placebo, administered once daily as an
adjunct to their ongoing antipsychotic treatment.

e Primary Outcome Measure: The change from baseline to week 12 in the PANSS Negative
Symptom Factor Score (PANSS NSFS).[4]

e Secondary Outcome Measures: Included the change from baseline in the Brief Assessment
of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition
Rating Scale (SCoRS) total score.[4]

ERUDITE Study Methodology

» Study Design: A Phase Il, randomized, double-blind, placebo-controlled, parallel-group study.

[6]
» Participants: Adult patients with schizophrenia who have cognitive impairment.[6]
« Intervention: Luvadaxistat versus placebo.

o Primary Outcome Measure: An endpoint designed to assess improvement in cognitive
impairment.[6]

Mandatory Visualizations
Signaling Pathway of Luvadaxistat
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Caption: Mechanism of action of Luvadaxistat.

Experimental Workflow of the INTERACT Study
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Caption: High-level workflow of the INTERACT clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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